[4-(2-Chloroethoxy)phenyl][6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]methanone
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Overview
Description
[4-(2-Chloroethoxy)phenyl][6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]methanone is a complex organic compound with a unique structure that combines a benzothiophene core with methoxy and chloroethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Chloroethoxy)phenyl][6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]methanone typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Chloroethoxy Group: This step involves the reaction of a phenol derivative with 2-chloroethanol under basic conditions to form the chloroethoxy linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of [4-(2-Chloroethoxy)phenyl][6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
[6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(1-piperidinyl)ethoxy]phenyl}methanone: This compound shares a similar benzothiophene core but has different substituents, which may lead to different properties and applications.
Methanone, (4-methoxyphenyl)phenyl-: Another related compound with a simpler structure, lacking the benzothiophene core.
Uniqueness
The uniqueness of [4-(2-Chloroethoxy)phenyl][6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]methanone lies in its combination of functional groups and the benzothiophene core, which provides a distinct set of chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H21ClO4S |
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Molecular Weight |
452.9 g/mol |
IUPAC Name |
[4-(2-chloroethoxy)phenyl]-[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]methanone |
InChI |
InChI=1S/C25H21ClO4S/c1-28-18-7-5-17(6-8-18)25-23(21-12-11-20(29-2)15-22(21)31-25)24(27)16-3-9-19(10-4-16)30-14-13-26/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
WUZRZDPJFFOVIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCCl |
Origin of Product |
United States |
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